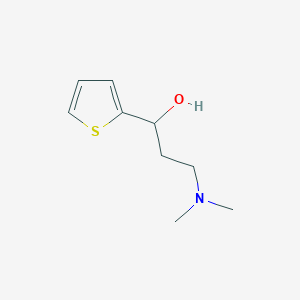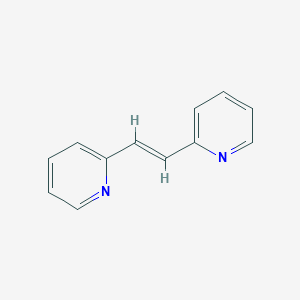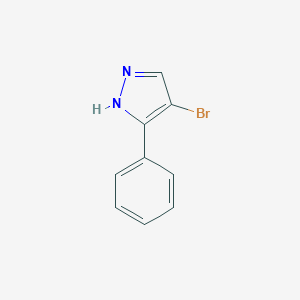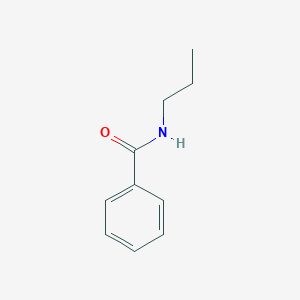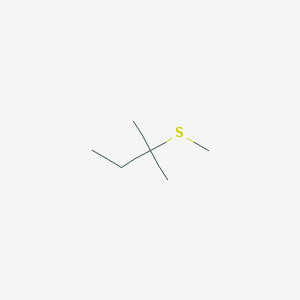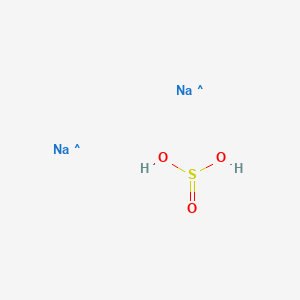
Sulfurous acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfurous acid sodium salt, also known as sodium sulfite, is an inorganic compound with the chemical formula Na₂SO₃. It is a white, crystalline powder that is highly soluble in water, forming a slightly alkaline solution. This compound is commonly used as a reducing agent, preservative, and in various industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Sulfurous acid sodium salt can be synthesized through the reaction of sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:
[ \text{SO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]
This reaction involves bubbling sulfur dioxide gas through a solution of sodium hydroxide, resulting in the formation of sodium sulfite and water. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, sodium sulfite is produced by absorbing sulfur dioxide in a sodium carbonate (Na₂CO₃) solution. The reaction is as follows:
[ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ]
This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting sodium sulfite is then purified and crystallized for various applications.
化学反应分析
Types of Reactions
Sulfurous acid sodium salt undergoes several types of chemical reactions, including:
-
Oxidation: : Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or oxygen (O₂).
[ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
-
Reduction: : Sodium sulfite acts as a reducing agent and can reduce various compounds, such as iodine (I₂) to iodide (I⁻).
[ \text{Na}_2\text{SO}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{SO}_4 + 2\text{NaI} ]
-
Acid-Base Reactions: : Sodium sulfite reacts with acids to form sulfur dioxide gas and water.
[ \text{Na}_2\text{SO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Reducing Agents: Sodium sulfite itself
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Sodium iodide (NaI)
Acid-Base Reactions: Sodium chloride (NaCl), sulfur dioxide (SO₂), water (H₂O)
科学研究应用
Sulfurous acid sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent in various chemical reactions and as a preservative to prevent oxidation.
Biology: Employed in the preservation of biological samples and as an antimicrobial agent.
Medicine: Utilized in the pharmaceutical industry for the synthesis of certain drugs and as a preservative in medications.
Industry: Applied in the paper and pulp industry for bleaching and in water treatment processes to remove chlorine and other oxidizing agents.
作用机制
The primary mechanism of action of sulphurous acid, sodium salt is its ability to act as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various applications, such as preventing oxidation in food preservation and reducing harmful compounds in water treatment.
相似化合物的比较
Sulfurous acid sodium salt can be compared with other similar compounds, such as:
Sodium bisulfite (NaHSO₃): Similar reducing properties but is more acidic.
Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, with similar reducing properties.
Sodium sulfate (Na₂SO₄): An oxidized form of sodium sulfite, used in detergents and as a drying agent.
Uniqueness
This compound is unique due to its balanced reducing properties and its ability to act as both a preservative and an antioxidant. Its versatility in various chemical reactions and industrial applications makes it a valuable compound in multiple fields.
属性
CAS 编号 |
10579-83-6 |
|---|---|
分子式 |
H2Na2O3S |
分子量 |
128.06 g/mol |
InChI |
InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |
InChI 键 |
YKZJGZHPDUVUKN-UHFFFAOYSA-N |
SMILES |
OS(=O)O.[Na].[Na] |
规范 SMILES |
OS(=O)O.[Na].[Na] |
Key on ui other cas no. |
10579-83-6 |
相关CAS编号 |
7757-83-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


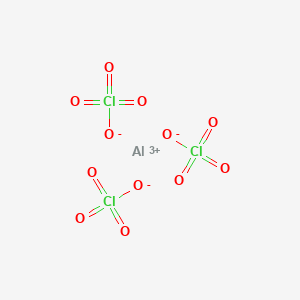
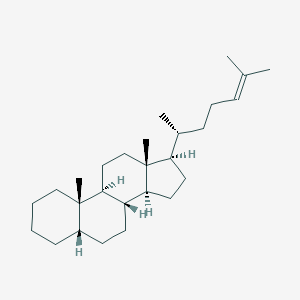

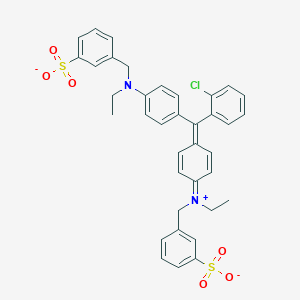
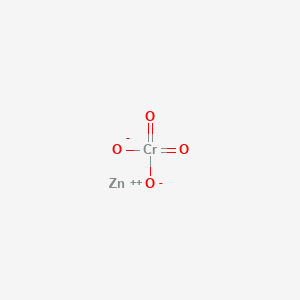
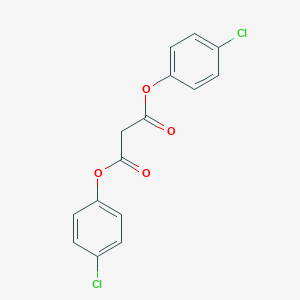
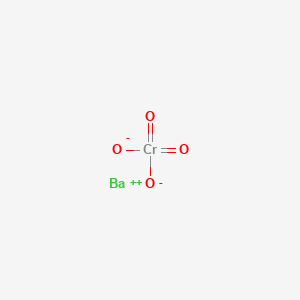
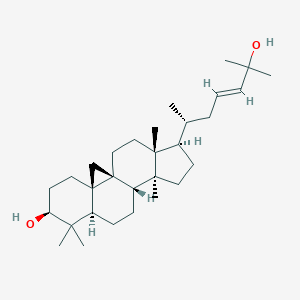
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
